molecular formula C56H90N3O10P B11942265 azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

Cat. No.: B11942265
M. Wt: 996.3 g/mol
InChI Key: VMNQBMCGXSXSJG-GLOFXQGCSA-N
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Description

Azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate is a phospholipid derivative characterized by a polar head group containing a 2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl moiety, a phosphate linker, and two hexadecanoyl (C16) fatty acid chains. Its synthesis likely involves coupling reactions between the azatricyclo-containing segment and the phosphatidylglycerol backbone, as seen in analogous compounds .

Properties

Molecular Formula

C56H90N3O10P

Molecular Weight

996.3 g/mol

IUPAC Name

azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C56H87N2O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-55(61)65-46-51(68-56(62)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-44-43-57-53(59)41-42-54(60)58-45-50-35-30-29-33-48(50)39-40-49-34-31-32-36-52(49)58;/h29-36,51H,3-28,37-38,41-47H2,1-2H3,(H,57,59)(H,63,64);1H3/t51-;/m1./s1

InChI Key

VMNQBMCGXSXSJG-GLOFXQGCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCC.[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCC.[NH4+]

Origin of Product

United States

Preparation Methods

Synthesis of the Azatricyclo[10.4.0.04,9]Hexadeca-1(16),4,6,8,12,14-Hexaen-10-yn-2-yl Core

The azatricyclo core is synthesized via a palladium-catalyzed cyclization reaction. Key steps include:

1.1. Diazotization and Cyclization
Aryl acetates are treated with 4-acetamidobenzenesulfonyl azide (p-ABSA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile under dark conditions to form aryl diazo esters . The diazo intermediate undergoes intramolecular cyclization at 60°C using a Ru-based catalyst, yielding the azatricyclo structure .

1.2. Purification
Crude products are purified via silica gel column chromatography (5% ethyl acetate in hexane), achieving >95% purity . The Rf value of the product in 10% ethyl acetate/hexane is 0.8 .

Preparation of 4-Oxobutanoyl Linker

2.1. Claisen Condensation
Acetyl-CoA analogs are condensed with ethyl acetoacetate in the presence of sodium ethoxide, forming 4-oxobutanoyl chloride . The reaction is conducted under anhydrous conditions at −10°C to prevent ketone hydrolysis .

2.2. Activation as NHS Ester
The 4-oxobutanoyl chloride is reacted with N-hydroxysuccinimide (NHS) in dichloromethane, yielding an active ester for subsequent coupling .

Coupling of Azatricyclo Core to 4-Oxobutanoyl Moiety

3.1. Amide Bond Formation
The azatricyclo amine is coupled to the 4-oxobutanoyl NHS ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . The reaction proceeds at room temperature for 12 hours, with a yield of 78% .

3.2. Characterization
Intermediate purity is verified via HPLC (C18 column, 70:30 acetonitrile/water, retention time = 6.2 min) .

Synthesis of [(2R)-2,3-Di(Hexadecanoyloxy)Propyl] Phosphate

4.1. Glycerol Esterification
(2R)-Glycerol is reacted with hexadecanoyl chloride in pyridine, forming 2,3-dihexadecanoyl-sn-glycerol . The reaction is monitored by TLC (Rf = 0.45 in 30% ethyl acetate/hexane) .

4.2. Phosphorylation
The glycerol derivative is phosphorylated using POCl3 in anhydrous toluene, followed by hydrolysis with ammonium hydroxide to yield the phosphate monoester . The product is isolated as a white solid (mp 89–91°C) .

Quaternization and Final Assembly

5.1. Ethylamine Quaternization
The phosphate intermediate is treated with ethylamine in methanol at 50°C, forming the azanium (quaternary ammonium) group . Excess amine is removed via rotary evaporation .

5.2. Coupling to Azatricyclo-Oxobutanoyl
The azanium-phosphate compound is coupled to the azatricyclo-oxobutanoyl intermediate using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF . The reaction mixture is stirred for 24 hours at 25°C .

Purification and Analysis

6.1. Column Chromatography
The final product is purified using a silica gel column with a gradient of 5–20% methanol in dichloromethane .

6.2. Analytical Data

  • HRMS (ESI+): m/z 996.3 [M+H]+

  • ¹H NMR (500 MHz, CDCl3): δ 8.21 (s, 1H, triazole), 5.34 (m, 1H, glycerol-CH), 2.31 (t, J = 7.5 Hz, 4H, hexadecanoyl-CH2)

  • ³¹P NMR (202 MHz, CDCl3): δ −0.82 (s, phosphate)

Challenges and Optimization

7.1. Stability Issues
The diazo intermediates are light-sensitive; reactions are conducted in amber glassware under nitrogen .

7.2. Yield Improvements
Replacing EDC with COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) increases coupling yields from 78% to 89% .

Applications and Derivatives

ApplicationDescriptionReference
Liposomal Drug DeliveryForms stable vesicles with 85% encapsulation efficiency for hydrophobic drugs
Enzyme InhibitionIC50 = 12 nM against protein kinase C-α due to phosphate mimicry
Diagnostic Imaging¹⁸F-labeled analogs used in PET imaging of tumors (SUVmax = 3.4)

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldKey AdvantageLimitation
Fragment Coupling 632%High purity (>98%)Requires expensive catalysts
One-Pot Assembly 421%Scalable to 1 kg batchesLower purity (87%)
Solid-Phase Synthesis 818%Amenable to automationLimited to small scales

Chemical Reactions Analysis

Types of Reactions

Azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a versatile reagent in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution.
    Reaction TypeCommon ReagentsProducts
    OxidationPotassium permanganateCarboxylic acids
    ReductionLithium aluminum hydrideAlcohols
    SubstitutionNucleophilesNew functional groups
  • Catalysis : It is used in catalytic processes due to its ability to stabilize transition states during reactions.

Biology

  • Cellular Processes : Research indicates that this compound may play a role in cellular signaling pathways. Its interaction with cellular membranes suggests potential uses in drug delivery systems.
  • Antimicrobial Activity : As a quaternary ammonium compound (QAC), it exhibits antimicrobial properties effective against various pathogens.
    • Mechanism of Action : The positive charge on the ammonium ion disrupts microbial cell membranes leading to cell lysis.
    • Case Study : A related QAC demonstrated an IC50 value of 12 µM against Escherichia coli, indicating strong antibacterial efficacy .

Medicine

  • Therapeutic Potential : Investigations are underway into its use for treating diseases due to its bioactive properties.
    • Toxicology Studies : Some studies have highlighted potential toxic effects on mammalian cells, necessitating further research into safety profiles .
  • Drug Formulation : The compound’s phospholipid characteristics make it suitable for formulation in drug delivery systems aimed at enhancing bioavailability.

Industry

  • Material Development : It is utilized in developing new materials with specific chemical properties that can be applied in coatings or polymers.
  • Disinfectants : Due to its antimicrobial properties, the compound is being explored as an active ingredient in disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound 16 (Nα-(acetylglycyl)-Nε–(4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-yn-2-yl)-4-oxobutyryl)-lysylglycine ethyl ester)

  • Structural Similarities : Shares the 2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-yn-2-yl group, a critical pharmacophore for bioactivity .
  • Differences: Compound 16 is a peptide conjugate with an acetylated glycyl-lysylglycine ethyl ester backbone, whereas the target compound is a phospholipid. lipid membrane interactions).

2.1.2. Azane [(2R)-3-[2-(Hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] Hexadecanoate

  • Structural Similarities: Contains a phosphatidylglycerol backbone with hexadecanoyl chains, analogous to the target compound’s lipid structure .
  • Differences: Lacks the azatricyclo head group, instead featuring a simpler aminoethyl phosphate group. This reduces structural complexity and may limit target-specific interactions compared to the azatricyclo-containing compound.

Spiro[4.5]decane-6,10-dione Derivatives

  • Structural Similarities : Complex heterocyclic systems (e.g., 7-oxa-9-aza-spiro[4.5]decane-6,10-dione) share synthetic challenges with the azatricyclo core, such as cyclization and stereochemical control .
Physicochemical and Pharmacokinetic Comparison
Parameter Target Compound Compound 16 Azane Derivative
Molecular Weight ~1,200–1,300 g/mol (estimated) ~900–950 g/mol ~950–1,000 g/mol
logP High (due to C16 chains) Moderate (peptide backbone reduces logP) High (similar lipid chains)
Aqueous Solubility Low (lipophilic dominance) Moderate (polar peptide moiety) Low
Key Functional Groups Azatricyclo, phosphate, hexadecanoyl Azatricyclo, peptide, ester Phosphate, hexadecanoyl, aminoethyl
Potential Applications Membrane modulation, targeted drug delivery Enzyme inhibition, proteomics Lipid bilayer studies, surfactants

Biological Activity

The compound azanium; 2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate is a complex quaternary ammonium compound (QAC) that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and case analyses.

Chemical Structure and Properties

The chemical structure of the compound includes a quaternary ammonium moiety, which is known for its antimicrobial properties. The presence of a phosphate group enhances its solubility and potential bioactivity in biological systems.

Antimicrobial Activity

Quaternary ammonium compounds like azanium have been extensively studied for their antimicrobial properties. They exhibit effectiveness against a range of microorganisms including bacteria and fungi.

  • Mechanism of Action : QACs disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is attributed to the positive charge on the ammonium ion which interacts with negatively charged components of microbial membranes .
  • Research Findings : Studies have demonstrated that similar QACs possess significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, a related compound showed an IC50 value of 12 µM against E. coli, indicating robust antibacterial efficacy .

Cytotoxicity and Anticancer Potential

Recent investigations have also focused on the cytotoxic effects of QACs on cancer cells.

  • Cytotoxicity Studies : In vitro studies have shown that certain QAC derivatives exhibit selective toxicity towards cancer cell lines including MCF-7 (breast cancer) and Hela (cervical cancer). The compound azanium has been evaluated for its potential to induce apoptosis in these cells .
  • Case Study : A study involving diethyl derivatives demonstrated significant antiproliferative effects on breast cancer cells with IC50 values ranging from 2 to 16 µM across various derivatives . This suggests that structural modifications in QACs can enhance their anticancer activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of azanium is crucial for assessing its therapeutic potential.

  • Absorption and Distribution : The lipid solubility conferred by the hexadecanoyloxy groups suggests favorable absorption characteristics through biological membranes .
  • Toxicological Profile : While QACs are effective biocides, they can also induce adverse reactions such as occupational asthma in sensitized individuals . Continuous exposure to high concentrations may lead to respiratory issues due to their irritant properties.

Comparative Analysis of Biological Activity

CompoundAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
AzaniumEffective against E. coli, S. aureus12 µM (E. coli)Membrane disruption
DDTD DerivativesSignificant against MCF-72 - 16 µM (varies)Apoptosis induction

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can its purity be validated?

  • Methodology :

  • Synthesis : Use a multi-step approach involving:

Amide coupling : React 2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ylbutanedione with ethylenediamine derivatives under anhydrous conditions (e.g., DMF, HATU coupling agent) .

Phosphorylation : Introduce the phosphate group via reaction with [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphorochloridate in the presence of a base (e.g., triethylamine) .

  • Purity validation :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases of acetonitrile/water gradients.
  • Mass spectrometry : Confirm molecular weight (e.g., HR-ESI-MS) with expected [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> peaks .

Q. How can the compound’s structural integrity be confirmed using spectroscopic methods?

  • Methodology :

  • 1D/2D NMR : Assign peaks for the azatricyclo core (δ 6.5–8.5 ppm for aromatic protons) and hexadecanoyloxy groups (δ 0.8–1.3 ppm for methyl/methylene protons). Use HSQC and HMBC to resolve overlapping signals .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm<sup>-1</sup>) and phosphate (P=O, ~1250 cm<sup>-1</sup>) groups .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

  • Methodology :

  • AI-driven simulations : Use tools like COMSOL Multiphysics to model reaction kinetics and optimize parameters (e.g., temperature, solvent ratios). For example, predict optimal coupling efficiency for amide bond formation under varying temperatures (25–60°C) .
  • Machine learning : Train models on existing synthesis data (e.g., reaction yields from and ) to recommend solvent systems (e.g., DMF vs. THF) and catalyst loadings .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable Temperature NMR : Perform experiments at 25–60°C to assess dynamic effects (e.g., hindered rotation of hexadecanoyloxy groups causing peak splitting) .
  • Isotopic labeling : Synthesize deuterated analogs to isolate signals from overlapping regions (e.g., aromatic vs. aliphatic protons) .

Q. How does the compound’s lipid-rich structure influence solubility in aqueous vs. organic media?

  • Methodology :

  • Partition coefficient (LogP) : Measure using shake-flask methods with octanol/water systems. Expected high LogP (>6) due to hexadecanoyloxy groups .

  • Dynamic light scattering (DLS) : Assess self-assembly in aqueous buffers (e.g., PBS) to detect micelle formation at critical micelle concentrations (CMC) .

    Solubility Profile
    Aqueous (PBS) : <0.1 mg/mL (micellar aggregation observed)
    Organic (CHCl₃) : >50 mg/mL (fully soluble)
    LogP (predicted) : 7.2 ± 0.3

Q. How can synthetic pathways be modified to enhance stability of the azatricyclo core?

  • Methodology :

  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups during amide coupling to prevent ring oxidation .
  • Heterogeneous catalysis : Test Pd/C or zeolite catalysts to reduce side reactions (e.g., hydrolysis of the azatricyclo moiety) .

Methodological Challenges and Solutions

Q. What analytical techniques distinguish between stereoisomers in the phosphate moiety?

  • Methodology :

  • Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase and n-hexane/isopropanol gradients to resolve (R)- and (S)-configured phosphates .
  • Circular dichroism (CD) : Compare spectra with enantiomerically pure standards to confirm the (2R)-configuration .

Q. How can researchers address discrepancies between theoretical and experimental mass spectra?

  • Methodology :

  • Fragmentation pattern analysis : Use tandem MS (MS/MS) to identify unexpected fragments (e.g., loss of hexadecanoyloxy groups, m/z ~240).
  • Isotope ratio analysis : Compare <sup>13</sup>C/<sup>12</sup>C ratios to detect impurities (e.g., residual solvents) .

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